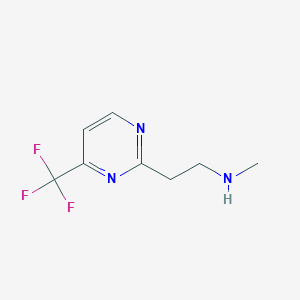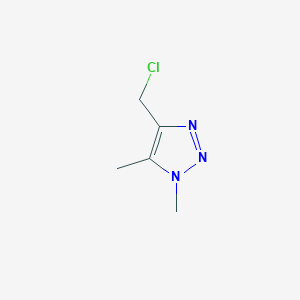
4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a chloromethyl group attached to the fourth position and two methyl groups at the first and fifth positions of the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole can be achieved through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions . The reaction typically requires a catalyst like zinc chloride or aluminum chloride to facilitate the chloromethylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer chloromethylating agents and optimized reaction conditions can enhance yield and reduce by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form triazole N-oxides under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various functionalized triazoles.
- Oxidation reactions produce triazole N-oxides.
- Reduction reactions result in methyl-substituted triazoles.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The triazole ring may also interact with specific receptors or enzymes, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)-1,2,3-triazole: Lacks the methyl groups at positions 1 and 5.
1,5-Dimethyl-1H-1,2,3-triazole: Lacks the chloromethyl group.
4-(Bromomethyl)-1,5-dimethyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness: 4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets .
Eigenschaften
Molekularformel |
C5H8ClN3 |
|---|---|
Molekulargewicht |
145.59 g/mol |
IUPAC-Name |
4-(chloromethyl)-1,5-dimethyltriazole |
InChI |
InChI=1S/C5H8ClN3/c1-4-5(3-6)7-8-9(4)2/h3H2,1-2H3 |
InChI-Schlüssel |
MPFGNJARMAZPAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


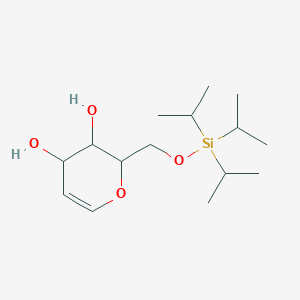
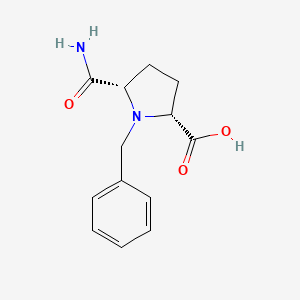


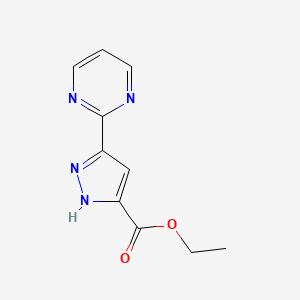
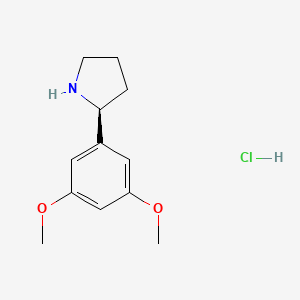
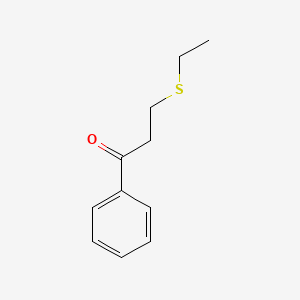
![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)

